molecular formula C17H15FN2O2S2 B2435405 3-fluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863511-83-5

3-fluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2435405
CAS No.: 863511-83-5
M. Wt: 362.44
InChI Key: JZZKYVYFDAOPKP-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H15FN2O2S2 and its molecular weight is 362.44. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamides, including structures similar to 3-fluoro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide, have been studied for their inhibitory effects on carbonic anhydrase (CA), an enzyme involved in critical physiological processes. One study highlighted the synthesis of novel sulfonamides that incorporate triazene moieties, demonstrating potent inhibitory effects on human carbonic anhydrase isoforms hCA I and II, with inhibition constants (KIs) in the nanomolar range. Such compounds, particularly those with fluorine substitutions, are of interest for their unique inhibitory profiles against both hCA I and II, which could be beneficial in conditions where the activity of these isoforms is dysregulated (Bilginer et al., 2019).

Fluorodesulfurization and Fluorination Reactions

The introduction of fluorine atoms into organic molecules is a crucial transformation in medicinal chemistry due to the unique properties that fluorine imparts to drug molecules. Research into selective fluorodesulfurization of benzothiazole derivatives, closely related to the chemical structure , has been conducted to achieve monofluorinated products with excellent yields. Such methodologies are pivotal in the synthesis of fluorine-containing pharmaceuticals and could potentially apply to derivatives of this compound for enhanced biological activity or specificity (Yin et al., 2010). Additionally, the fine-tuning of N-fluorobenzenesulfonamide reactivity through substituent variation has been explored for enantioselective fluorination of 2-oxindoles, a reaction that could be relevant for the functionalization of related sulfonamide structures to improve their pharmacological profiles (Wang et al., 2014).

Properties

IUPAC Name

3-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S2/c18-14-7-4-8-16(11-14)24(21,22)19-10-9-15-12-23-17(20-15)13-5-2-1-3-6-13/h1-8,11-12,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZKYVYFDAOPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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